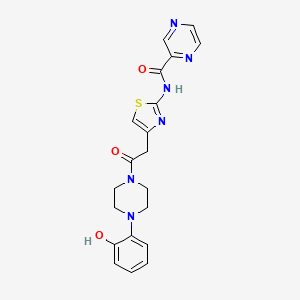

N-(4-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O3S/c27-17-4-2-1-3-16(17)25-7-9-26(10-8-25)18(28)11-14-13-30-20(23-14)24-19(29)15-12-21-5-6-22-15/h1-6,12-13,27H,7-11H2,(H,23,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLUNPJQAUEZPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2O)C(=O)CC3=CSC(=N3)NC(=O)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide, also known by its CAS number 1207062-04-1, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and antimicrobial properties. This article explores the compound's synthesis, biological activity, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 448.5 g/mol. It features a complex structure that includes a thiazole ring, a pyrazine moiety, and a piperazine group, which are known to contribute to various pharmacological activities.

Synthesis

The compound can be synthesized using microwave irradiation techniques or conventional synthesis methods. The characterization of the compound typically involves spectral data analysis, including IR and NMR spectroscopy.

1. Antipsychotic Potential

Research has indicated that derivatives of piperazine, including compounds similar to this compound, exhibit atypical antipsychotic properties. In a study involving the synthesis of various N-substituted acetamides, it was found that none of the new chemical entities caused catalepsy, a common side effect associated with typical antipsychotics. One derivative was noted for its significant D(2) receptor antagonism and 5-HT(2A) antagonism in vivo studies using mouse models .

2. Antimicrobial Activity

Compounds similar to this one have shown promising activity against various microbial strains. For example, certain substituted pyrazinecarboxamides demonstrated significant inhibition against Mycobacterium tuberculosis and other fungal strains such as Trichophyton mentagrophytes. The minimum inhibitory concentration (MIC) values for these compounds ranged from 31.25 to 62.5 μmol/mL . Although specific data on this compound's antimicrobial efficacy is limited, its structural components suggest potential activity.

3. Tyrosinase Inhibition

The compound’s structural analogs have been studied for their ability to inhibit tyrosinase (TYR), an enzyme involved in melanin biosynthesis. Inhibitors of TYR can have therapeutic applications in treating hyperpigmentation disorders. One study highlighted that certain derivatives exhibited IC50 values as low as 3.8 μM against TYR, indicating strong inhibitory potential . The presence of the hydroxyphenyl group in the structure is crucial for optimal binding to the enzyme's active site.

Case Study 1: Atypical Antipsychotic Evaluation

In a pharmacological evaluation involving Swiss albino mice, several compounds were synthesized and tested for their antipsychotic effects. The study utilized climbing mouse assays to assess D(2) receptor antagonism and quipazine-induced head twitches to evaluate 5-HT(2A) antagonism. Among the tested compounds, one exhibited notable activity without inducing catalepsy, suggesting a favorable side effect profile .

Case Study 2: Antimicrobial Screening

A series of substituted pyrazinecarboxamides were screened for their antimicrobial properties against Mycobacterium tuberculosis and other pathogens. The study found that certain derivatives showed up to 72% inhibition against M. tuberculosis, indicating that modifications in the pyrazine structure can enhance antimicrobial efficacy .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures exhibit promising anticancer activities. For instance, derivatives containing thiazole and pyrazine rings have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .

Antimicrobial Activity

Thiazole derivatives, including those similar to N-(4-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide, have demonstrated significant antibacterial and antifungal properties. Studies have shown effectiveness against Gram-positive bacteria and fungi such as Candida albicans, suggesting potential uses in treating infections .

Neuropharmacological Effects

The piperazine component of the compound suggests possible neuropharmacological applications. Piperazine derivatives are known for their activity as anxiolytics and antidepressants. Investigations into the compound's ability to modulate neurotransmitter systems could reveal its utility in treating mood disorders or anxiety .

Case Study 1: Anticancer Evaluation

A study focused on synthesizing thiazole-pyrazine hybrids demonstrated significant cytotoxicity against breast cancer cell lines. The compounds were tested using MTT assays, revealing IC50 values indicating effective concentration levels required to inhibit cell growth significantly .

Case Study 2: Antimicrobial Testing

In another study, several thiazole-based compounds were screened for their antimicrobial activity using the disc diffusion method. Results showed that certain derivatives exhibited strong inhibition against Staphylococcus aureus and Escherichia coli, highlighting the therapeutic potential of these compounds in treating bacterial infections .

Comparison with Similar Compounds

Core Structural Features

The compound shares a common scaffold with piperazine-thiazole derivatives, but its unique 2-hydroxyphenyl and pyrazine carboxamide groups distinguish it from analogs. Key comparisons include:

Key Observations :

- Target vs. Compound 20 : The 2-hydroxyphenyl group in the target may improve solubility compared to the 4-fluorophenyl in Compound 20, which has higher lipophilicity .

- Target vs. N-(4-(4-Bromophenyl)thiazol-2-yl)...acetamide : The bromophenyl substituent in the latter increases molecular weight (MW: ~600 Da) but reduces polarity compared to the target’s hydroxyphenyl (MW: ~500 Da estimated) .

Pharmacokinetic and Bioavailability Comparisons

Piperazine Derivatives as P-glycoprotein (P-gp) Inhibitors

- Compound 4 (): A piperazine-thiazole analog increased paclitaxel (PTX) bioavailability by 56–106.6% via P-gp inhibition. Its 4-bromophenyl and chlorophenyl groups likely enhance membrane permeability .

- Target Compound : The 2-hydroxyphenyl group may reduce P-gp affinity compared to halogenated analogs but could lower toxicity due to improved metabolic clearance .

Metabolic Stability

Anticancer and Anti-HIV Activity

- Compound 4l (): Exhibited anti-HIV activity but lacked selectivity (EC50 > CC50). The target’s pyrazine carboxamide may enhance kinase inhibition, a common anticancer mechanism .

- Compound 5j (): A benzothiazole-piperazine derivative with antiproliferative activity (EI-MS: 507.10). The target’s hydroxyphenyl group could modulate DNA intercalation or topoisomerase inhibition .

Anti-Inflammatory Activity

- Compound 13–18 (): Thiazole-piperazine analogs showed MMP inhibitory activity. The target’s pyrazine moiety may introduce additional hydrogen bonding with MMP active sites .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.